molecular formula C23H28ClN3O5S B2993403 N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-32-8

N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2993403
CAS RN: 872724-32-8
M. Wt: 494
InChI Key: VLICJBSQGMXXFW-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O5S and its molecular weight is 494. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown that compounds similar to N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are involved in complex chemical reactions, which can lead to the development of new synthetic methods and materials. For instance, the Ring Cleavage Reaction of 1,3-Oxazine-2,4(3H)-dione Derivatives with Amines investigated the reactions of certain oxazine diones with amines under various conditions, yielding a range of products including pyrimidines, acetoacetamides, and urethanes (Kinoshita et al., 1989). This research highlights the compound's potential in facilitating diverse organic synthesis pathways.

Molecular Structure and Tautomerism

The structural analysis and tautomerism of closely related sulfonamide and sulfonimide compounds have been explored. A study on the synthesis, structure, and sulfonamide-sulfonimide tautomerism of sulfonamide-1,2,4-triazine derivatives revealed insights into the molecular conformation and interactions of these compounds, indicating their potential utility in designing more efficient pharmaceuticals and chemical materials (Branowska et al., 2022).

Innovative Applications in Organic Synthesis

Further research into the reactivity of chlorosulfonated compounds and their applications in organic synthesis has been documented. For example, the Reactions of N-(p-Chlorosulfonylphenyl)maleimide explored the synthesis of various sulfonamides and demonstrated the compound's versatility in organic reactions, highlighting potential applications in developing novel organic compounds (Cremlyn & Nunes, 1987).

Advanced Material Development

Research into the synthesis and characterization of tritium-labeled compounds, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a C-C chemokine receptor 1 (CCR1) antagonist, showcases the application of these compounds in developing advanced materials for medical research, providing a pathway to understanding the molecular interaction and behavior of bioactive compounds (Hong et al., 2015).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S/c1-16-4-5-17(2)20(14-16)33(30,31)27-12-3-13-32-21(27)15-26-23(29)22(28)25-11-10-18-6-8-19(24)9-7-18/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLICJBSQGMXXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenethyl)-N2-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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